molecular formula C19H21ClN2O5S B2383039 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 955256-65-2

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2383039
CAS No.: 955256-65-2
M. Wt: 424.9
InChI Key: RRKVVRNSNGBDAX-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, including compounds structurally related to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide, have shown potential as HIV-1 infection preventatives. These compounds, characterized as small molecular antagonists, target specific receptors to block the entry of the virus into human cells (Cheng De-ju, 2015).

Computational and Structural Studies

The structural and electronic properties of newly synthesized sulfonamide molecules have been extensively studied through computational methods and experimental techniques such as SCXRD. These studies not only confirm the stability of these molecules but also provide insights into their potential interactions with proteins, which is crucial for drug development (P. Murthy et al., 2018).

Anticancer Activity

Sulfonamide derivatives have shown promising anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, and antiproliferative activity in human tumor cells. These complexes trigger cell death mainly through apoptosis, highlighting their therapeutic potential against cancer (M. González-Álvarez et al., 2013).

Corrosion Inhibition

Piperidine derivatives related to this compound have been evaluated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these compounds exhibit good binding energies and inhibition efficiencies, making them suitable for protecting metal surfaces (S. Kaya et al., 2016).

Drug Formulation and Delivery

Studies have also focused on the optimization of sulfonamide compounds for improved pharmacological properties, including solubility and drug delivery mechanisms. For example, the structure-activity relationship of certain sulfonamide analogs indicates the potential for chemical modifications to enhance their effectiveness as cancer therapeutics (J. Mun et al., 2012).

Mechanism of Action

Target of Action

Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.

Mode of Action

Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi .

Pharmacokinetics

They are also likely to bioaccumulate in aquatic organisms .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKVVRNSNGBDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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